1-(3-Cyanophenyl)piperazine
Overview
Description
1-(3-Cyanophenyl)piperazine is an organic compound with the molecular formula C11H13N3 . It is used in the synthesis of melanocortin subtype-4 receptor (MC4R) agonists . MC4R is located in the hypothalamus and helps to regulate metabolism, feeding, and reproductive behavior .
Synthesis Analysis
There are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline . Other methods involve the reaction of m-chloroaniline with bis(2-chloroethyl)amine or the reaction of piperazine with m-dichlorobenzene .Molecular Structure Analysis
The molecular structure of 1-(3-Cyanophenyl)piperazine is characterized by a six-membered ring containing two opposing nitrogen atoms . The intramolecular Van der Waals contacts between the H atoms of the piperazine ring and of the cyanophenyl groups show rather short H…H distances, near 2 A .Chemical Reactions Analysis
The chemical reactions of 1-(3-Cyanophenyl)piperazine include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Physical And Chemical Properties Analysis
1-(3-Cyanophenyl)piperazine has a molecular weight of 187.24 . It can exist in various physical forms such as liquid, solid, semi-solid, or lump .Scientific Research Applications
Piperazine is a common moiety found in many drugs and bioactive molecules . Its widespread presence is due to its versatile roles, which depend on its position in the molecule and the therapeutic class . The chemical reactivity of piperazine-based synthons also facilitates its insertion into the molecule .
-
Pharmaceutical Science
- Piperazine is often used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .
- Piperazine ranks as the third most common nitrogen heterocycle in drug discovery, and it is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra .
- Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions .
-
Synthetic Chemistry
- Piperazine is useful for its impact on the physicochemical properties of the final molecule, for its structural and conformational characteristics, and for its easy handling in synthetic chemistry .
- Major advances have been made in the C–H functionalization of the carbon atoms of the piperazine ring .
-
Forensic Science
- Piperazines are often used in the illicit manufacture of certain substances . Therefore, they are frequently encountered in forensic science, where methods for their identification and analysis are crucial .
- Various analytical techniques are used, including gas chromatography-mass spectrometry (GC-MS), high pressure liquid chromatography (HPLC), and Fourier transform infrared (FTIR) spectroscopy .
-
Material Science
-
Biochemistry
-
Photoredox Chemistry
Safety And Hazards
1-(3-Cyanophenyl)piperazine can cause severe skin burns and eye damage . It may also cause respiratory irritation and can be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid getting it in eyes, on skin, or on clothing, and to use it only under a chemical fume hood .
Future Directions
Piperazine, a component of 1-(3-Cyanophenyl)piperazine, ranks as the third most common nitrogen heterocycle in drug discovery . It is the key component of several blockbuster drugs, such as Imatinib (also marketed as Gleevec) or Sildenafil, sold as Viagra . Despite its wide use in medicinal chemistry, the structural diversity of piperazines is limited, with about 80% of piperazine-containing drugs containing substituents only at the nitrogen positions . This suggests that there is potential for further exploration and development of piperazine derivatives in the field of drug discovery .
properties
IUPAC Name |
3-piperazin-1-ylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-9-10-2-1-3-11(8-10)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJUHEEFEADORHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80467213 | |
Record name | 1-(3-Cyanophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Cyanophenyl)piperazine | |
CAS RN |
178928-58-0 | |
Record name | 1-(3-Cyanophenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80467213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 178928-58-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.